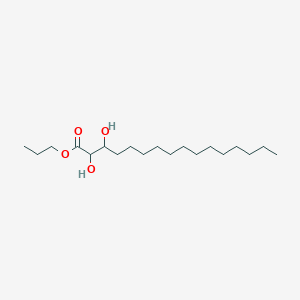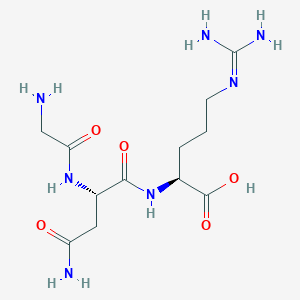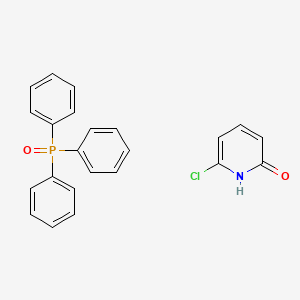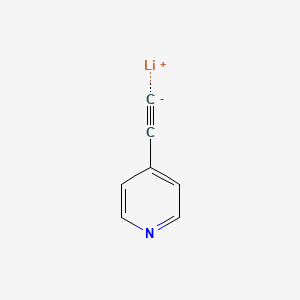
lithium;4-ethynylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;4-ethynylpyridine is a compound that combines lithium with 4-ethynylpyridine 4-ethynylpyridine is a derivative of pyridine, characterized by the presence of an ethynyl group at the 4-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-ethynylpyridine involves starting from 4-vinylpyridine. The process includes the reaction of 4-vinylpyridine with a suitable reagent to introduce the ethynyl group. For example, a convenient synthesis involves the reaction of 4-vinylpyridine with trimethylsilylacetylene followed by desilylation to yield 4-ethynylpyridine .
Industrial Production Methods
Industrial production of lithium;4-ethynylpyridine may involve similar synthetic routes but on a larger scale. The process would typically require optimization of reaction conditions to ensure high yield and purity. This might include controlling temperature, pressure, and the use of catalysts to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;4-ethynylpyridine can undergo various types of chemical reactions, including:
Hydrohalogenation: Reaction with hydrohalic acids (e.g., hydrochloric acid) to form pyridinium salts.
Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridines.
Common Reagents and Conditions
Hydrohalogenation: Hydrochloric acid, hydrobromic acid, and hydroiodic acid are commonly used reagents.
Substitution Reactions: Reagents such as alkyl halides or aryl halides can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Hydrohalogenation: The major product is 2-(2-chloroethenyl)pyridine when hydrochloric acid is used.
Substitution Reactions: Various substituted pyridines depending on the reagents used.
Aplicaciones Científicas De Investigación
Lithium;4-ethynylpyridine has several applications in scientific research:
Medicine: Research into its potential therapeutic effects and use in drug development.
Industry: Used in the production of advanced materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of lithium;4-ethynylpyridine involves its interaction with molecular targets and pathways. The lithium ion can modulate various enzymes and receptors, influencing cellular processes. For example, lithium is known to inhibit enzymes such as glycogen synthase kinase 3 and inositol phosphatases, which play roles in signal transduction and cellular regulation .
Comparación Con Compuestos Similares
Similar Compounds
4-ethynylpyridine: The parent compound without lithium.
4-vinylpyridine: A precursor in the synthesis of 4-ethynylpyridine.
Pyridine: The basic structure from which 4-ethynylpyridine is derived.
Uniqueness
Lithium;4-ethynylpyridine is unique due to the presence of both lithium and the ethynyl group, which imparts distinct chemical properties and reactivity. The combination of lithium’s biological activity and the versatility of the ethynyl group makes this compound particularly interesting for research and industrial applications.
Propiedades
Número CAS |
214548-37-5 |
|---|---|
Fórmula molecular |
C7H4LiN |
Peso molecular |
109.1 g/mol |
Nombre IUPAC |
lithium;4-ethynylpyridine |
InChI |
InChI=1S/C7H4N.Li/c1-2-7-3-5-8-6-4-7;/h3-6H;/q-1;+1 |
Clave InChI |
ZDABLFCFAQACOE-UHFFFAOYSA-N |
SMILES canónico |
[Li+].[C-]#CC1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Diazonio-4-[(3-ethyl-2-methylpentan-3-yl)oxy]-4-oxobut-2-en-2-olate](/img/structure/B14246055.png)
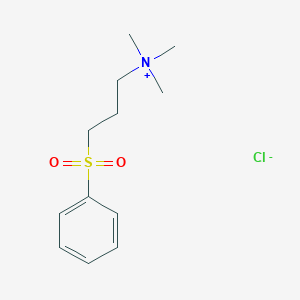
![[Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]dimethanol](/img/structure/B14246064.png)
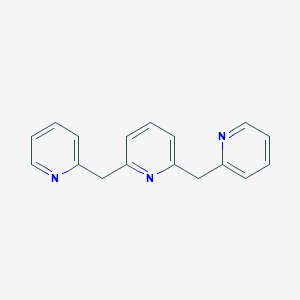
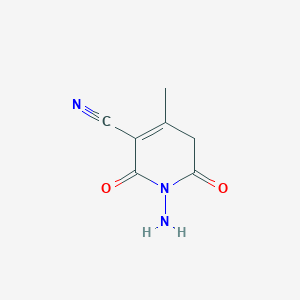

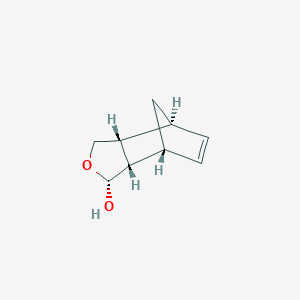
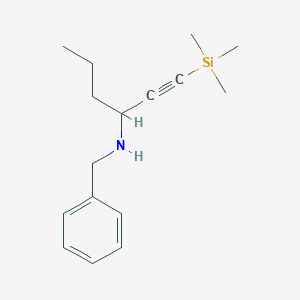
![1,3-Dioxolane, 2-(3-cyclohexen-1-yl)-4-[(2-propenyloxy)methyl]-](/img/structure/B14246116.png)
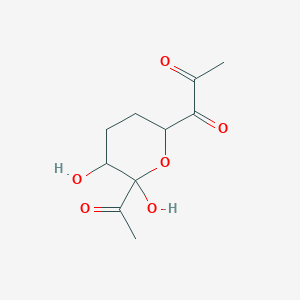
![(2E)-2-[1-(2-hydroxyphenyl)ethylidene]-N-phenylhydrazinecarboxamide](/img/structure/B14246123.png)
